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Compound of Interest

Compound Name: Avanbulin

Cat. No.: B1683846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Avanbulin
Avanbulin (also known as BAL27862) is a potent, synthetic small molecule that acts as a

microtubule-destabilizing agent.[1] It binds to the colchicine site on β-tubulin, thereby inhibiting

tubulin polymerization and disrupting microtubule dynamics.[2][3] This disruption leads to the

activation of the Spindle Assembly Checkpoint (SAC), causing cell cycle arrest in the G2/M

phase and subsequently inducing apoptosis in cancer cells.[4][5] Its unique properties,

including activity in multidrug-resistant cell lines, make it a valuable tool for studying

microtubule function and a promising candidate for cancer therapy.[6]

This document provides detailed application notes and protocols for utilizing Avanbulin in

microtubule research.
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Property Value Reference

Chemical Formula C₂₀H₁₇N₇O₂ [7]

Molecular Weight 387.39 g/mol [7]

CAS Number 798577-91-0 [7]

Appearance White to yellow solid [3]

Solubility
Soluble in DMSO (e.g., 10

mM)
[5]

Storage

Store solid at -20°C for long-

term (years) or 4°C for short-

term (weeks). In solvent, store

at -80°C for up to 6 months.

[3]

Chemical Structure of Avanbulin:

Source: PubChem CID 11176685[8]

Quantitative Data Summary
The following tables summarize the key quantitative data for Avanbulin's activity.
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Table 1: In Vitro Tubulin Interaction

Parameter Value Description Reference

IC₅₀ (Tubulin

Polymerization)
1.4 µM

Concentration of

Avanbulin that inhibits

tubulin assembly by

50% at 37°C.

[3][5]

K_d_ (Tubulin

Binding)
244 nM

Apparent dissociation

constant for Avanbulin

binding to tubulin.

[3]

Table 2: Cellular Activity

Parameter Value
Cell
Lines/Conditions

Reference

Median IC₅₀ (Cell

Growth)
11 nM

Across 26 Diffuse

Large B-cell

Lymphoma (DLBCL)

cell lines after 72

hours.

[9]

Median Relative IC₅₀ 13.8 nM

Across 23 different

tumor cell lines after

96 hours.

[3]

Apoptosis Induction 20 - 40 nM

Potent and rapid

apoptosis induction

observed in 15 out of

17 DLBCL cell lines.

[9]

G2/M Arrest Observed at 24h
In 3 out of 4 DLBCL

cell lines tested.
[4]

Mechanism of Action
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Avanbulin exerts its biological effects through a well-defined mechanism involving the

disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Inhibition of Microtubule Polymerization and Spindle
Assembly Checkpoint Activation
Avanbulin binds to the colchicine site on β-tubulin, which prevents the polymerization of

tubulin dimers into microtubules.[2][3] This destabilization of microtubules disrupts the

formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.

The presence of improperly attached kinetochores to the mitotic spindle activates the Spindle

Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[4] The SAC is

mediated by proteins such as Mad2 and BubR1, which inhibit the Anaphase-Promoting

Complex/Cyclosome (APC/C), preventing the onset of anaphase and leading to a prolonged

mitotic arrest.[7][10]
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Avanbulin's effect on the Spindle Assembly Checkpoint.

Induction of Apoptosis
Prolonged mitotic arrest induced by Avanbulin ultimately triggers the intrinsic pathway of

apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential

and the release of pro-apoptotic factors. While the precise signaling cascade for Avanbulin is

still under detailed investigation, it is hypothesized to follow the canonical pathway for

microtubule-targeting agents. This involves the modulation of Bcl-2 family proteins, leading to

the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9,

which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates

and programmed cell death.
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Proposed intrinsic apoptosis pathway induced by Avanbulin.
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Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of

Avanbulin.

In Vitro Tubulin Polymerization Assay
This assay measures the effect of Avanbulin on the polymerization of purified tubulin in a cell-

free system.

Materials:

Lyophilized tubulin (>99% pure)

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

Glycerol

Avanbulin stock solution (e.g., 10 mM in DMSO)

Paclitaxel (positive control for polymerization)

Nocodazole or Colchicine (positive control for inhibition)

Pre-warmed 96-well microplate (half-area, black, flat bottom for fluorescence)

Temperature-controlled microplate reader (spectrophotometer or fluorometer)

Procedure:

Reagent Preparation:

Reconstitute tubulin to 3 mg/ml in G-PEM buffer. Keep on ice.

Prepare a tubulin reaction mix by adding glycerol to a final concentration of 10%.

Prepare serial dilutions of Avanbulin in G-PEM buffer. Also prepare positive and vehicle

(DMSO) controls.
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Assay Setup:

In a pre-warmed 96-well plate at 37°C, add 10 µl of the diluted Avanbulin, controls, or

vehicle to respective wells.

To initiate the reaction, add 90 µl of the tubulin reaction mix to each well.

Data Acquisition:

Immediately place the plate in the microplate reader pre-warmed to 37°C.

Measure the change in absorbance at 340 nm (for turbidity) or fluorescence (excitation at

360 nm, emission at 420 nm if using a fluorescence-based kit) every 60 seconds for 60

minutes.[1][11]

Data Analysis:

Plot the absorbance/fluorescence as a function of time.

Determine the Vmax of polymerization for each concentration.

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

Avanbulin concentration and fitting to a dose-response curve.[2]
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Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)
This assay determines the effect of Avanbulin on cell viability by measuring the metabolic

activity of cells.

Materials:
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Cancer cell line of interest

Complete cell culture medium

Avanbulin stock solution (e.g., 10 mM in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plate

Microplate reader

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µl of complete medium.

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

Drug Treatment:

Prepare serial dilutions of Avanbulin in complete medium.

Remove the medium from the wells and add 100 µl of the Avanbulin dilutions, vehicle

control (DMSO), and medium-only control.

Incubate for the desired time period (e.g., 72 hours).

MTT Incubation:

Add 10 µl of MTT solution to each well (final concentration 0.5 mg/ml).

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

Solubilization and Measurement:
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Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Read the absorbance at 570 nm with a reference wavelength of 630 nm.[13]

Data Analysis:

Subtract the background absorbance (medium-only control).

Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of

Avanbulin concentration.

Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle

after treatment with Avanbulin.

Materials:

Cancer cell line of interest

6-well cell culture plates

Avanbulin stock solution

PBS (Phosphate-Buffered Saline)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Treatment:
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Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with various concentrations of Avanbulin or vehicle control for a specified

time (e.g., 24, 48 hours).

Cell Harvesting and Fixation:

Harvest both adherent and floating cells.

Wash the cells with PBS and centrifuge.

Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent

clumping.

Fix the cells at 4°C for at least 30 minutes (or store at -20°C for later analysis).[14]

Staining:

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

Resuspend the cells in PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per

sample.

Use software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify

the percentage of cells in G0/G1, S, and G2/M phases.[14]

Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the percentage of apoptotic and necrotic cells following Avanbulin
treatment.

Materials:
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Cancer cell line of interest

6-well cell culture plates

Avanbulin stock solution

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

PBS

Flow cytometer

Procedure:

Cell Treatment:

Seed and treat cells with Avanbulin as described in the cell cycle analysis protocol.

Cell Harvesting:

Collect both floating and adherent cells.

Wash the cells twice with cold PBS.

Staining:

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.

Transfer 100 µl of the cell suspension to a flow cytometry tube.

Add 5 µl of Annexin V-FITC and 5 µl of PI.[2]

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µl of 1X Binding Buffer to each tube.

Flow Cytometry Analysis:
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Analyze the stained cells immediately by flow cytometry.

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late

apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[15]
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Overall experimental workflow for characterizing Avanbulin.

Troubleshooting
Low signal in tubulin polymerization assay: Ensure tubulin is fresh and properly

reconstituted. Maintain a constant temperature of 37°C.

High background in MTT assay: Ensure complete removal of medium before adding

solubilization solution. Use a reference wavelength to correct for background.

Cell clumping in flow cytometry: Gently vortex during fixation and resuspension steps. Pass

cells through a cell strainer mesh if necessary.
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Inconsistent staining in apoptosis assay: Perform staining on ice and analyze samples

promptly after staining. Ensure proper compensation settings on the flow cytometer.

Conclusion
Avanbulin is a powerful tool for investigating the role of microtubules in cellular processes. The

protocols and data provided in these application notes offer a comprehensive guide for

researchers to effectively utilize Avanbulin in their studies, from basic microtubule research to

preclinical drug development. Careful adherence to these methodologies will ensure

reproducible and reliable results, contributing to a deeper understanding of microtubule-

dependent pathways and the development of novel cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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